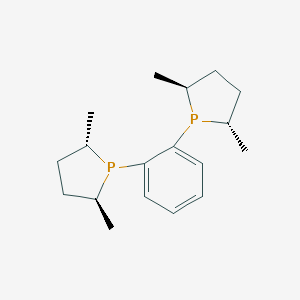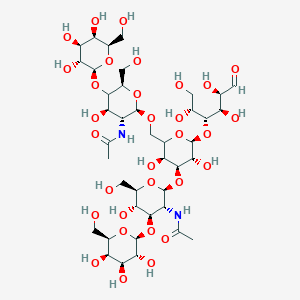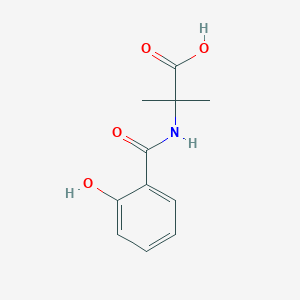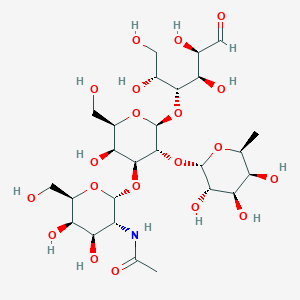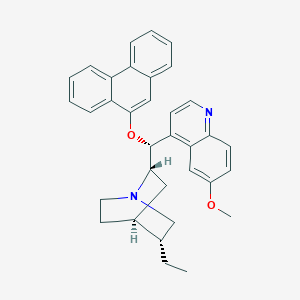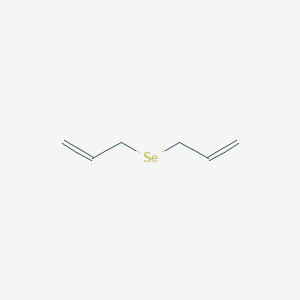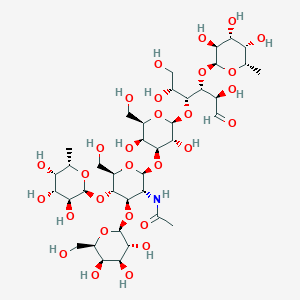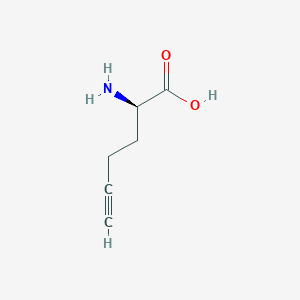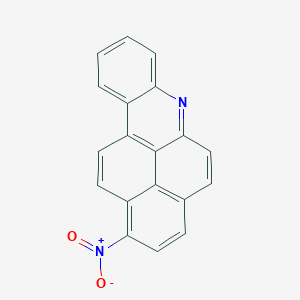
1-Nitro-6-azabenzo(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-6-azabenzo(a)pyrene, also known as 1-N-6-ABA, is a synthetic compound that belongs to the class of nitroaromatic compounds. It is a potent mutagen and carcinogen that has been extensively studied in the field of toxicology and environmental science. 1-N-6-ABA is primarily used as a research tool to investigate the mechanisms of mutagenesis and carcinogenesis.
Mécanisme D'action
1-Nitro-6-azabenzo(a)pyrene is a potent mutagen and carcinogen that acts by forming DNA adducts. The compound reacts with DNA to form covalent bonds, leading to mutations and chromosomal aberrations. The formation of DNA adducts by 1-Nitro-6-azabenzo(a)pyrene is believed to be the primary mechanism by which it induces carcinogenesis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Nitro-6-azabenzo(a)pyrene are primarily related to its mutagenic and carcinogenic properties. The compound has been shown to induce DNA damage and mutations in various cell types. It is also known to cause oxidative stress and inflammation, which can contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Nitro-6-azabenzo(a)pyrene in lab experiments is its potent mutagenic and carcinogenic properties. This makes it an ideal tool for studying the mechanisms of mutagenesis and carcinogenesis. However, the compound is highly toxic and must be handled with care. It is also relatively expensive and may not be readily available in some research settings.
Orientations Futures
There are several future directions for research involving 1-Nitro-6-azabenzo(a)pyrene. One area of interest is the development of new methods for detecting DNA adducts formed by the compound. Another area of research is the investigation of the effects of 1-Nitro-6-azabenzo(a)pyrene on different cell types and tissues. Additionally, there is a need for further studies to determine the long-term effects of exposure to the compound on human health. Finally, the development of new compounds that can inhibit the mutagenic and carcinogenic effects of 1-Nitro-6-azabenzo(a)pyrene may have important implications for cancer prevention and treatment.
Conclusion
In conclusion, 1-Nitro-6-azabenzo(a)pyrene is a synthetic compound that is widely used as a research tool in the field of toxicology and environmental science. The compound is a potent mutagen and carcinogen that acts by forming DNA adducts. While 1-Nitro-6-azabenzo(a)pyrene has several advantages for lab experiments, it is also highly toxic and must be handled with care. There are several future directions for research involving 1-Nitro-6-azabenzo(a)pyrene, including the development of new methods for detecting DNA adducts and the investigation of the long-term effects of exposure to the compound on human health.
Méthodes De Synthèse
The synthesis of 1-Nitro-6-azabenzo(a)pyrene involves the reaction of 1-aminopyrene with nitric acid in the presence of sulfuric acid. The compound can also be synthesized by the reaction of 1-nitropyrene with 6-aminobenz[a]pyrene in the presence of a catalyst.
Applications De Recherche Scientifique
1-Nitro-6-azabenzo(a)pyrene is widely used as a research tool in the field of toxicology and environmental science. It is used to investigate the mechanisms of mutagenesis and carcinogenesis. The compound is also used to study the effects of environmental pollutants on human health.
Propriétés
Numéro CAS |
138835-35-5 |
|---|---|
Nom du produit |
1-Nitro-6-azabenzo(a)pyrene |
Formule moléculaire |
C19H10N2O2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
15-nitro-8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |
InChI |
InChI=1S/C19H10N2O2/c22-21(23)17-10-6-11-5-9-16-19-13(7-8-14(17)18(11)19)12-3-1-2-4-15(12)20-16/h1-10H |
Clé InChI |
KMFFXLGXJLRRPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
Autres numéros CAS |
138835-35-5 |
Synonymes |
1-nitro-6-azabenzo(a)pyrene 1-nitro-azaBaP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
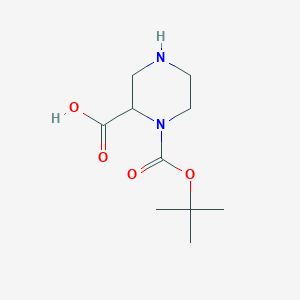
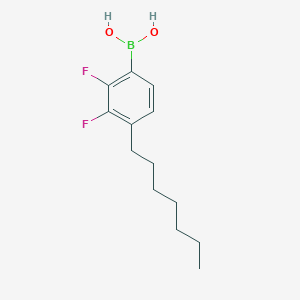
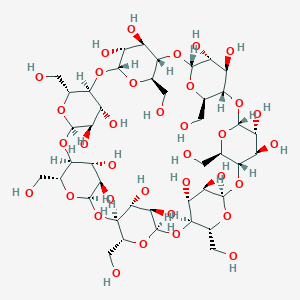
![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)
